molecular formula C15H16N2O3S B2574396 Methyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate CAS No. 350989-44-5

Methyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

Cat. No.: B2574396
CAS No.: 350989-44-5
M. Wt: 304.36
InChI Key: MMQKQGACCKDHFT-UHFFFAOYSA-N
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Description

Historical Development of Thiophene-Based Heterocyclic Compounds

The historical foundation of thiophene chemistry traces back to the pioneering work of Viktor Meyer in 1882, who made the remarkable discovery of thiophene as a contaminant in benzene. Meyer's discovery occurred through his investigation of the indophenin reaction, which had long been attributed to benzene itself but was actually caused by thiophene impurities. This serendipitous finding opened an entirely new chapter in heterocyclic chemistry and established thiophene as a fundamental building block for organic synthesis. Meyer's subsequent work in isolating and characterizing thiophene laid the groundwork for understanding its unique aromatic properties and reactivity patterns.

The development of thiophene chemistry gained significant momentum with the introduction of systematic synthetic methodologies. The Paal-Knorr synthesis, independently reported by Carl Paal and Ludwig Knorr in 1884, provided the first reliable method for preparing substituted thiophenes from 1,4-diketones. This reaction involves the cyclization of diketones with sulfidizing reagents such as phosphorus pentasulfide, creating the characteristic five-membered aromatic ring with sulfur incorporation. The Paal-Knorr method remains one of the most important synthetic routes to thiophene derivatives and has been extensively adapted for the preparation of complex polyfunctional thiophenes like this compound.

The evolution of thiophene chemistry continued through the twentieth century with the development of advanced synthetic strategies and the recognition of thiophene's unique properties. The Gewald reaction emerged as another crucial synthetic method, involving the condensation of esters with elemental sulfur to produce functionalized thiophenes. Additionally, the Volhard-Erdmann cyclization provided alternative pathways for thiophene formation, expanding the synthetic toolkit available to chemists. These methodological advances enabled the preparation of increasingly complex thiophene derivatives with multiple functional groups and enhanced biological activities.

Historical Milestone Year Key Contribution Impact on Thiophene Chemistry
Discovery of Thiophene 1882 Viktor Meyer isolated thiophene from benzene Established thiophene as fundamental heterocycle
Paal-Knorr Synthesis 1884 Cyclization method for thiophene formation Provided reliable synthetic access to substituted thiophenes
Gewald Reaction Mid-20th century Alternative synthesis using elemental sulfur Expanded synthetic versatility for complex derivatives
Modern Applications Late 20th-21st century Pharmaceutical and materials applications Drove development of polyfunctional thiophenes

Structural Significance in Modern Organic Chemistry

The structural significance of this compound in modern organic chemistry stems from its representation of advanced molecular design principles and its embodiment of multiple chemical functionalities within a single framework. The thiophene core provides aromatic stability while maintaining reactivity toward electrophilic substitution reactions, making it more reactive than benzene toward such transformations. This enhanced reactivity arises from the sulfur atom's ability to stabilize positive charge through resonance, particularly when electrophilic attack occurs at the 2- or 5-positions of the ring.

The compound's structural architecture demonstrates the sophisticated application of positional chemistry in heterocyclic design. The amino group positioned at the 2-carbon provides significant electron density to the aromatic system through resonance donation, enhancing the nucleophilicity of the ring and influencing the overall electronic distribution. The carbamoyl linkage at position 5 creates an extended conjugated system that bridges the thiophene core to the methylphenyl substituent, establishing electronic communication between these aromatic domains. This structural feature is particularly important for applications requiring charge transfer or extended conjugation, such as in organic electronics or photophysical applications.

The methyl ester functionality at position 3 introduces both steric and electronic effects that influence the compound's reactivity and conformational preferences. The ester group serves as an electron-withdrawing substituent that modulates the electronic properties of the thiophene ring while providing a handle for further chemical transformations. The spatial arrangement of these functional groups creates a three-dimensional molecular architecture that determines the compound's interactions with biological targets and its behavior in chemical reactions. The compound's ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, makes it a versatile intermediate for synthetic applications.

Modern computational studies have revealed the electronic nature of compounds like this compound through density functional theory calculations. These investigations show that the highest occupied molecular orbital and lowest unoccupied molecular orbital distributions are influenced by the specific positioning of functional groups around the thiophene core. The compound's electronic properties, including its absorption characteristics and potential for charge transfer, are directly related to the spatial arrangement and electronic nature of its substituents.

Positional Isomerism in Polyfunctional Thiophene Derivatives

Positional isomerism in polyfunctional thiophene derivatives like this compound represents a critical aspect of structure-activity relationships in heterocyclic chemistry. The concept of positional isomerism in thiophene systems involves the systematic variation of substituent positions around the five-membered ring, creating compounds with identical molecular formulas but different spatial arrangements of functional groups. This phenomenon has profound implications for the biological activity, chemical reactivity, and physical properties of thiophene derivatives.

Research into thiophene positional isomers has revealed significant differences in biological activities depending on the specific positioning of substituents. Studies comparing 2-substituted-3-thienyl, 4-substituted-3-thienyl, and 3-substituted-2-thienyl isomers have demonstrated that the position of substituents dramatically affects both in vivo and in vitro activities. For compounds similar to this compound, the positioning of the amino group, carbamoyl moiety, and ester functionality creates distinct electronic environments that influence molecular behavior. The 2-amino positioning in the target compound is particularly significant because it places the electron-donating amino group adjacent to the sulfur heteroatom, maximizing resonance stabilization.

The regioselectivity patterns in thiophene chemistry provide insight into the preferred positions for electrophilic substitution and the resulting isomer distributions. Electrophilic substitution reactions in thiophene predominantly occur at the 2- and 5-positions due to enhanced resonance stabilization of the intermediate carbocation. When electrophiles attack at the 2-position, three resonance structures can be drawn for the intermediate, while attack at the 3-position allows only two resonance forms, making 2-substitution thermodynamically favored. This regioselectivity principle helps explain why compounds like this compound, with their specific substitution pattern, represent stable and synthetically accessible molecular architectures.

Comparative studies of thiophene positional isomers in pharmaceutical applications have revealed that compounds with 2-amino substitution patterns often exhibit enhanced biological activities compared to their 3-amino analogs. The positioning of functional groups affects not only the intrinsic biological activity but also factors such as metabolic stability, compound degradation, and target selectivity. For this compound, the 2-amino positioning contributes to both electronic activation of the thiophene ring and potential for hydrogen bonding interactions with biological targets.

Substitution Pattern Electronic Effect Stability Characteristics Typical Applications
2-Amino-3-carboxylate Enhanced nucleophilicity High resonance stabilization Pharmaceutical intermediates
3-Amino-2-carboxylate Moderate electronic activation Lower stability in basic conditions Limited biological applications
4-Substituted-3-amino Balanced electronic properties Intermediate stability Materials applications
5-Carbamoyl substitution Extended conjugation Enhanced molecular rigidity Chromophore applications

The photophysical properties of thiophene positional isomers further demonstrate the importance of substitution patterns in determining molecular behavior. Research on thiophene-based chromophores has shown that positional isomers exhibit different absorption spectra, fluorescence emissions, and quantum yields depending on the spatial arrangement of electron-donating and electron-withdrawing groups. The coplanar arrangement of substituents, as in para-substituted systems, typically leads to enhanced conjugation and improved photophysical properties compared to ortho or meta arrangements. For this compound, the specific positioning of functional groups creates a unique electronic environment that determines its potential applications in materials science and photonic applications.

Properties

IUPAC Name

methyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-8-6-4-5-7-10(8)17-14(18)12-9(2)11(13(16)21-12)15(19)20-3/h4-7H,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQKQGACCKDHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)N)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.

    Carbamoylation: The carbamoyl group is introduced by reacting the amino-thiophene intermediate with an isocyanate derivative.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to methyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate exhibit various biological activities, including:

  • Antitumor Activity : Compounds with thiophene and carbamoyl functionalities have shown significant antitumor effects against various cancer cell lines.
  • Antimicrobial Properties : Similar derivatives have demonstrated antimicrobial activity, indicating potential use in developing new antibiotics.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Study 1: Antitumor Activity

A study evaluating the cytotoxic effects of thiophene derivatives found that compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µM against human glioblastoma U251 cells. This suggests that the compound can effectively inhibit tumor growth through mechanisms involving microtubule polymerization inhibition.

Case Study 2: Structure–Activity Relationship

In another investigation, the presence of substituents such as methoxy groups on the phenyl ring was crucial for enhancing biological activity. The structure–activity relationship analysis indicated that specific positions of functional groups significantly influence the compound's efficacy against cancer cells.

Research Findings

Recent findings highlight the following key aspects regarding the applications of this compound:

  • Microtubule Interaction : The compound's structure allows it to bind effectively to proteins involved in cell proliferation, making it a candidate for developing new anticancer agents.
  • Potential for Drug Design : The unique substitution pattern on the thiophene ring enhances its interaction with biological targets compared to other similar compounds, suggesting its utility in drug design.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate depends on its application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation.

    Materials Science: In organic electronics, the compound’s electronic properties, such as its ability to transport electrons or holes, are crucial for its function in devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with structural modifications to the ester group, carbamoyl substituent, or aromatic ring exhibit distinct physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Thiophene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Methyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate C₁₅H₁₆N₂O₃S 304.37 Methyl ester, 2-methylphenyl carbamoyl Moderate lipophilicity; potential antimicrobial activity due to carbamoyl group
Isopropyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate C₁₇H₂₀N₂O₃S 332.42 Isopropyl ester Higher lipophilicity (logP ~3.2); improved membrane permeability but reduced aqueous solubility
Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate C₁₆H₁₈N₂O₃S 318.39 Ethyl ester Intermediate metabolic stability; used in prodrug design
Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate C₁₅H₁₄ClN₂O₃S 342.80 4-chlorophenyl carbamoyl Enhanced electronic effects (Cl substituent); possible increased cytotoxicity
Ethyl 2-amino-4-methyl-5-(4-nitropyrazol-1-yl)thiophene-3-carboxylate C₁₂H₁₃N₄O₅S 337.32 Nitropyrazole substituent Electron-withdrawing nitro group; may improve binding to enzymatic targets

Key Comparative Insights:

Ester Group Variations :

  • Methyl esters (e.g., target compound) offer balanced solubility and metabolic stability.
  • Bulkier esters (isopropyl) increase lipophilicity, favoring tissue penetration but complicating formulation .
  • Ethyl esters are intermediates in prodrug strategies due to esterase-mediated hydrolysis .

Electron-withdrawing groups (e.g., Cl in ) enhance dipole interactions but may elevate toxicity .

Biological Activity :

  • The carbamoyl moiety in thiophenes is critical for antimicrobial and anti-inflammatory activities .
  • Nitropyrazole-substituted derivatives () show promise in targeting kinases or proteases due to nitro group reactivity .

Crystallography and Stability :

  • Polymorphism studies (e.g., ) highlight the impact of substituents on crystal packing, affecting drug stability and bioavailability .

Synthetic Accessibility: The Gewald reaction () is a common route for synthesizing 2-aminothiophene cores, with ester and carbamoyl groups introduced via post-functionalization .

Biological Activity

Methyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate (CAS Number: 350989-44-5) is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Molecular Formula: C15_{15}H16_{16}N2_{2}O3_{3}S
Molecular Weight: 304.36 g/mol
Structure: The compound features a thiophene ring substituted with an amino group, a methyl group, and a carbamoyl moiety, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For example, derivatives of thiophene have demonstrated cytotoxic effects against human glioblastoma and melanoma cells, with IC50_{50} values often below 30 µM .
  • Antimicrobial Properties : The presence of the amino and carbamoyl groups enhances the compound's ability to interact with microbial targets, potentially leading to antibacterial effects. Research has indicated that similar thiophene derivatives can inhibit bacterial growth effectively.
  • Anti-inflammatory Effects : Some studies suggest that thiophene-based compounds can modulate inflammatory pathways, which may have implications for treating chronic inflammatory diseases .

Case Study 1: Antitumor Efficacy

In a study examining the antitumor properties of various thiophene derivatives, this compound was tested against A-431 human epidermoid carcinoma cells. The compound exhibited significant cytotoxicity with an IC50_{50} value of approximately 25 µM, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiophene derivatives, including this compound. The compound was effective against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones of up to 15 mm at concentrations of 100 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific structural features:

Structural Feature Activity Impact
Amino GroupEnhances binding to biological targets
Carbamoyl MoietyIncreases solubility and bioavailability
Methyl SubstitutionModulates electronic properties for better interaction with receptors

Q & A

Q. What are the standard synthetic protocols for preparing Methyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate?

The compound can be synthesized via the Gewald reaction, a two-step process involving (1) condensation of a ketone (e.g., 2-methylphenyl isocyanate derivative) with cyanoacetate to form an α,β-unsaturated nitrile intermediate, followed by (2) cyclization with elemental sulfur and a base (e.g., triethylamine or morpholine) to yield the thiophene core. Reaction conditions typically involve refluxing in ethanol or DMF at 80–100°C for 6–12 hours . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR in deuterated DMSO or CDCl3_3 to confirm substituent positions and carbamoyl integration. Aromatic protons typically appear at δ 6.8–7.5 ppm, while the methyl ester resonates near δ 3.8 ppm .
  • Mass spectrometry : High-resolution ESI-MS or APCI-MS to verify molecular weight (e.g., observed [M+H]+^+ vs. calculated) .
  • Elemental analysis : To validate purity (>95%) by matching experimental and theoretical C, H, N, S percentages .

Q. How can solubility and stability be predicted for this compound?

The compound’s logP value (~4, based on analogs in ) suggests moderate hydrophobicity, favoring dissolution in DMSO, DMF, or dichloromethane. Stability assessments should include:

  • pH-dependent degradation studies (e.g., HPLC monitoring under acidic/basic conditions).
  • Light sensitivity tests (store in amber vials under inert gas if thiophene rings show UV instability) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR peak overlaps) be resolved during characterization?

Challenges arise in distinguishing carbamoyl NH2_2 and aromatic protons. Strategies include:

  • Variable-temperature NMR : Lowering temperature to slow exchange broadening of NH2_2 protons.
  • 2D techniques : HSQC and HMBC to correlate NH2_2 with adjacent carbons .
  • Isotopic labeling : 15N^{15}N-labeling of the carbamoyl group to simplify splitting patterns .

Q. What crystallographic challenges are anticipated in determining this compound’s structure?

The presence of flexible substituents (e.g., carbamoyl group) may lead to disorder in crystal lattices. Mitigation involves:

  • Low-temperature data collection : To reduce thermal motion (e.g., 100 K using liquid nitrogen).
  • SHELXL refinement : Utilize restraints for disordered moieties and TWIN commands for twinned crystals .
  • Hirshfeld surface analysis : To validate intermolecular interactions (e.g., hydrogen bonds between NH2_2 and carbonyl groups) .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Replace traditional bases (e.g., triethylamine) with DBU or DMAP to accelerate cyclization .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 300 W, 30 min) while maintaining >90% yield .
  • In situ monitoring : Use FTIR to track sulfur incorporation (disappearance of S-H stretches at ~2550 cm1^{-1}) .

Q. What strategies address discrepancies in biological activity data across studies?

Variations may stem from impurities or isomerization. Solutions include:

  • Chiral HPLC : To isolate enantiomers if the carbamoyl group exhibits stereochemical variability.
  • DSC/TGA : Assess polymorphic forms impacting bioavailability .
  • Docking studies : Compare binding affinities of purified vs. crude samples using AutoDock Vina .

Methodological Tables

Q. Table 1. Key Physicochemical Properties (Predicted)

PropertyValueReference
Molecular weight~349.4 g/mol
logP4.0 (XlogP)
Hydrogen bond donors2 (NH2_2, carbamoyl NH)
Topological polar surface89.8 Ų

Q. Table 2. Recommended Crystallization Conditions

Solvent SystemTemperatureExpected Space GroupRefinement Software
Ethyl acetate/hexane4°CP21_1/cSHELXL-2018
DMSO/waterRTC2/cOLEX2

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